1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The sulfonyl chloride group in this compound makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Mechanism of Action
Target of Action
Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), has been described as an endogenous monoamine that interacts with dopaminergic neurons .
Mode of Action
1metiq, its derivative, has been shown to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp+) and other endogenous neurotoxins . It is suggested that 1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Its derivative, 1metiq, has been shown to affect dopamine metabolism .
Result of Action
Its derivative, 1metiq, has been shown to have neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core.
Methylation: The tetrahydroquinoline core is then methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives, while reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions with amines.
Quinoline Derivatives: Formed through oxidation reactions.
Dihydroquinoline Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Investigated for its potential neuroprotective properties and its ability to interact with dopamine receptors.
Industrial Chemistry: Utilized in the production of sulfonamides and other sulfonyl-containing compounds.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the sulfonyl chloride group.
1,2,3,4-Tetrahydroquinoline: Similar core structure but without the methyl and sulfonyl chloride groups.
Uniqueness
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEBKFFJOSOWEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696775 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-98-8 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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